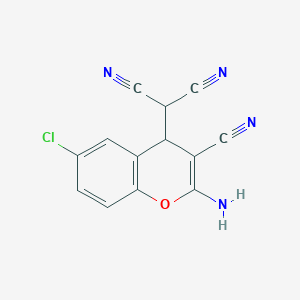

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile

Description

Properties

IUPAC Name |

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O/c14-8-1-2-11-9(3-8)12(7(4-15)5-16)10(6-17)13(18)19-11/h1-3,7,12H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHSXKVJMVDOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=C(O2)N)C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380518 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-95-5 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed One-Pot Synthesis

The most widely reported method involves a three-component reaction of 5-chlorosalicylaldehyde, malononitrile, and cyanoacetamide in water, catalyzed by sodium hydroxide (NaOH). This approach leverages the Knoevenagel condensation mechanism, followed by cyclization to form the chromene core.

Procedure :

A mixture of 5-chlorosalicylaldehyde (5 mmol), malononitrile (5 mmol), and cyanoacetamide (5 mmol) is stirred with NaOH (0.5 mmol) in water (3 mL) at 60°C for 3 hours. The reaction proceeds via initial deprotonation of malononitrile by NaOH, generating a reactive anion that undergoes Knoevenagel condensation with the aldehyde. Subsequent nucleophilic attack by cyanoacetamide yields the chromene scaffold.

Optimization :

-

Catalyst Screening : NaOAc (25% yield), KF (30%), Na₂CO₃ (28%), and NaOH (35–95%) were evaluated, with NaOH proving superior due to its strong base strength.

-

Solvent Effects : Solvent-free conditions afforded 35% yield, while water improved yields to 95% by enhancing reactant solubility and stabilizing intermediates.

-

Temperature and Time : Elevated temperatures (60°C) and extended reaction times (3 hours) maximized yield by overcoming kinetic barriers.

Outcome :

The product is isolated as a white solid (95% yield, mp 169–171°C) with a diastereomeric ratio of 3:1. Characterization by ¹H NMR confirms the presence of the malononitrile moiety (δ 5.08 ppm, d, 1H) and aromatic protons (δ 7.14–7.86 ppm).

Nanocatalyst-Assisted Synthesis

GCN-Doped Polyaniline Nanocatalysts

An eco-friendly protocol employs graphitic carbon nitride (GCN)-doped polyaniline nanocatalysts in water, enabling a one-pot synthesis from 5-chlorosalicylaldehyde and malononitrile.

Procedure :

5-Chlorosalicylaldehyde (1 mmol) and malononitrile (2 mmol) are combined with GCN-doped polyaniline (5 mg) in water (5 mL) and stirred at room temperature for 6 hours. The nanocatalyst facilitates proton transfer and stabilizes the transition state, accelerating cyclization.

Advantages :

-

Green Chemistry : Water serves as a solvent, aligning with sustainable practices.

-

Catalyst Reusability : The nanocatalyst retains 85% activity after five cycles.

Characterization :

The product (86% yield, mp 154–156°C) exhibits FT-IR peaks at 3420 cm⁻¹ (NH₂), 1760 cm⁻¹ (C≡N), and 728 cm⁻¹ (C-Cl). ¹H NMR data (δ 6.80 ppm, s, 2H, NH₂) corroborate the structure.

Comparative Analysis of Methods

Chemical Reactions Analysis

Phospha-Michael Addition Reactions

The malononitrile moiety undergoes nucleophilic addition with dialkyl phosphites or secondary phosphine oxides in the presence of pentamethyldiethylenetriamine (PMDTA) or K₂CO₃, yielding phosphonated chromenes .

Example Reaction:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Diethyl phosphite | PMDTA, 25–60°C | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonate | 80–95% |

Key Data:

Hydrolysis and Functionalization

The cyano groups (-CN) are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. This reactivity is inferred from analogous chromene derivatives .

Proposed Pathway:

- Acidic hydrolysis : Cyano → Carboxylic acid.

- Basic hydrolysis : Cyano → Amide.

Conditions:

- 6M HCl, reflux (for acidic hydrolysis).

- NaOH/H₂O₂, 80°C (for amide formation).

Nucleophilic Aromatic Substitution

The electron-withdrawing chloro substituent at position 6 activates the aromatic ring for nucleophilic substitution. Amines or alkoxides can displace the chlorine atom under mild conditions .

Example Reaction:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ethanolamine | DMF, 80°C | 6-Hydroxyethylamino derivative |

Cyclization and Heterocycle Formation

The amino and cyano groups enable cyclization reactions with hydrazine or thiourea, forming fused heterocycles like pyrazolo[3,4-b]chromenes .

Example:

| Reagent | Product | Yield |

|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-b]chromene | 70% |

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for developing new pharmaceuticals.

Anticancer Activity

Research has indicated that derivatives of 2-amino-4H-chromene compounds exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that specific derivatives can target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its derivatives have been tested for efficacy against resistant strains, highlighting their potential as new antimicrobial agents . The ability to modify the chromene structure allows for the enhancement of antimicrobial potency and selectivity.

Synthetic Methodologies

The synthesis of 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile typically involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and atom-economy.

Multicomponent Reactions

Recent studies have employed MCRs involving salicylaldehydes, malononitrile, and cyanoacetamides to synthesize this compound under environmentally friendly conditions (e.g., 'on-water' reactions). This method not only simplifies the synthesis but also improves yield and reduces the need for hazardous solvents .

Table 1: Multicomponent Reaction Yields

| Reaction Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| NaOH, 60°C, 3h | 95 | 3:1 |

| NaOH, 60°C, 2h | 83 | 2:1 |

| NaOH, Room Temp | 35 | Not specified |

Enzyme Inhibition

Compounds derived from this compound have shown potential as enzyme inhibitors. For instance, some studies suggest that these compounds can inhibit specific kinases involved in cancer progression, providing a pathway for targeted therapy .

Anti-inflammatory Effects

There is emerging evidence that certain derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory pathways by these compounds is an area ripe for further exploration .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of chromene derivatives for their anticancer effects on human breast cancer cells. The most active compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Evaluation

In another study, several derivatives were tested against Staphylococcus aureus and Candida albicans. The results showed significant inhibition compared to standard antibiotics, suggesting that these compounds could serve as lead structures for new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-amino-3-cyano-4H-chromen-4-yl derivatives: These compounds share a similar chromene core structure and exhibit comparable biological activities.

Coumarin derivatives: Coumarins are structurally related to chromenes and have been extensively studied for their medicinal properties.

Uniqueness

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino, chloro, and cyano groups in the chromene ring enhances its reactivity and potential for diverse applications.

Biological Activity

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile, also known by its CAS number 175136-95-5, is a compound belonging to the chromene class, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₇ClN₄O

- Molecular Weight : 270.67 g/mol

- Melting Point : 155 °C

- Boiling Point : Approximately 560 °C (predicted)

- Density : 1.48 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves a multicomponent reaction, often utilizing salicylaldehydes, malononitrile, and amines under specific catalytic conditions. One effective catalyst is pentamethyldiethylenetriamine (PMDTA), which enhances yield and purity during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to cytotoxic effects.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which can prevent oxidative stress.

- Antibacterial Properties : Preliminary studies indicate activity against certain bacterial strains.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using assays such as MTT and XTT.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 10.7 | |

| A549 | 7.7 | |

| MIA PaCa-2 | 7.3 | |

| PC3 (Prostate) | 40.1 (24h) | |

| DU145 (Prostate) | 98.14 (24h) |

These results indicate that the compound exhibits significant cytotoxic activity across different cancer types, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of related compounds has been explored, showing that chromene derivatives can effectively scavenge hydroxyl radicals (). For example, some derivatives have demonstrated IC50 values ranging from 0.09 to 0.12 mg/mL in scavenging assays .

Case Studies and Research Findings

-

Study on Coumarin Derivatives :

Research has indicated that compounds similar to this compound demonstrate enhanced cytotoxicity when modified at specific positions on the chromene ring . The presence of substituents such as chlorine at the C6 position significantly improves their anticancer properties. -

Mechanistic Insights :

A study investigating the mechanism of action revealed that certain derivatives could induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest in the G0/G1 phase . This highlights the compound's potential role in targeted cancer therapies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile?

- Methodological Answer: The synthesis involves condensation of substituted salicylaldehydes with malononitrile. Key parameters include:

- Solvent: Aqueous base or polar aprotic solvents (e.g., DMSO) to control reaction pathways.

- Base: Mild bases (e.g., triethylamine) to avoid side reactions.

- Temperature: Room temperature to 80°C; higher temperatures may favor dimerization or alternative products.

- Time: 4–12 hours, monitored via TLC.

Variations in these parameters can lead to competing pathways, such as forming 2-imino-2H-chromene derivatives instead of the target compound .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- Methodological Answer:

- 1H/13C NMR: Characteristic peaks include:

- Aromatic protons at δ 7.1–7.6 ppm (split based on substituents).

- Amino protons (NH2) as a singlet near δ 7.57 ppm.

- Malononitrile carbons at δ 112–119 ppm (C≡N groups) .

- IR Spectroscopy: Stretching vibrations for nitrile (C≡N) at ~2200 cm⁻¹ and amino (N–H) at ~3400 cm⁻¹. IR-LD spectroscopy in nematic liquid crystals can resolve orientation-dependent vibrational modes for structural validation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?

- Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for atomization energies and ionization potentials .

- Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron correlation.

- Applications:

- Calculate HOMO-LUMO gaps to predict reactivity.

- Simulate UV-Vis spectra via TD-DFT to correlate with experimental λmax.

- Assess thermodynamic stability via Gibbs free energy calculations .

Q. What strategies resolve contradictions in reaction outcomes during synthesis under varying conditions?

- Methodological Answer:

- Mechanistic Studies: Use kinetic profiling (e.g., in situ IR) to identify intermediates.

- Phase Analysis: Monitor solvent polarity effects via Kamlet-Taft parameters; ionic liquids may stabilize intermediates and reduce side reactions .

- Multivariate Optimization: Design-of-experiment (DoE) approaches (e.g., Box-Behnken) to model interactions between temperature, solvent, and base .

Q. How can structural modifications of the malononitrile moiety enhance optoelectronic properties?

- Methodological Answer:

- Acceptor Engineering: Replace malononitrile with stronger electron-withdrawing groups (e.g., dicyanoindenone derivatives) to lower LUMO levels.

- Substituent Effects: Introduce halogens (e.g., fluorine at position 6) to tune π-conjugation and charge transport in organic semiconductors .

- Validation: Compare experimental vs. computational dipole moments and charge mobility via space-charge-limited current (SCLC) measurements .

Q. What analytical methods determine thermal stability and decomposition pathways of this compound?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 200–300°C to assess degradation thresholds.

- Gas Chromatography (GC): Optimize injection port temperature (e.g., 250–280°C) to avoid thermal decomposition during analysis .

- Mass Spectrometry (MS): Identify fragmentation patterns (e.g., loss of Cl or CN groups) to map decomposition routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.